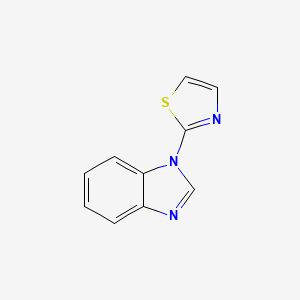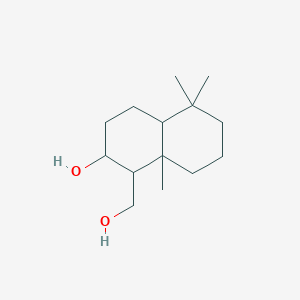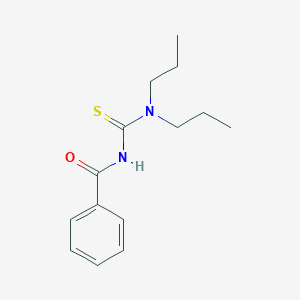![molecular formula C11H18S B14600685 (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene CAS No. 59121-51-6](/img/structure/B14600685.png)
(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene: is an organic compound with a unique bicyclic structure. This compound is characterized by its three-dimensional arrangement, which includes a bicyclo[2.2.1]heptane core with a methylsulfanyl group and three methyl groups attached. The compound’s stereochemistry is specified by the (1R) configuration, indicating the spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[221]hept-2-ene typically involves a series of organic reactions One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group or to modify other functional groups.
Substitution: The methylsulfanyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: De-methylsulfanylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with specific biological activities. Research is ongoing to explore its potential as a therapeutic agent.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.
Mecanismo De Acción
The mechanism of action of (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The bicyclic structure provides a rigid framework that can affect the compound’s binding affinity and specificity for its targets.
Comparación Con Compuestos Similares
(1R)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-ene: Lacks the methylsulfanyl group, resulting in different chemical properties.
(1R)-1,7,7-Trimethyl-2-(hydroxymethyl)bicyclo[2.2.1]hept-2-ene: Contains a hydroxymethyl group instead of a methylsulfanyl group, leading to different reactivity and applications.
Uniqueness: The presence of the methylsulfanyl group in (1R)-1,7,7-Trimethyl-2-(methylsulfanyl)bicyclo[2.2.1]hept-2-ene imparts unique chemical properties, such as increased nucleophilicity and the ability to undergo specific oxidation reactions. This makes it distinct from other similar compounds and valuable for specialized applications in research and industry.
Propiedades
Número CAS |
59121-51-6 |
|---|---|
Fórmula molecular |
C11H18S |
Peso molecular |
182.33 g/mol |
Nombre IUPAC |
(1R)-1,7,7-trimethyl-2-methylsulfanylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H18S/c1-10(2)8-5-6-11(10,3)9(7-8)12-4/h7-8H,5-6H2,1-4H3/t8?,11-/m0/s1 |
Clave InChI |
DBJJUQAZRVHYCU-LYNSQETBSA-N |
SMILES isomérico |
C[C@@]12CCC(C1(C)C)C=C2SC |
SMILES canónico |
CC1(C2CCC1(C(=C2)SC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Dichloro(nitro)methyl]-1,3,5-trinitrobenzene](/img/structure/B14600627.png)


![2,5-Pyrrolidinedione, 1-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14600636.png)
![1-Methylbicyclo[2.2.1]hept-5-ene-2,3-dione](/img/structure/B14600639.png)





![1-Nitro-3-[(prop-2-en-1-yl)selanyl]benzene](/img/structure/B14600687.png)

